(R)-4-Amino-4-phenylbutansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

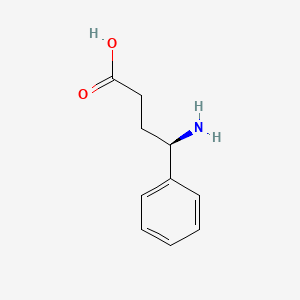

®-4-Amino-4-phenylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a butanoic acid backbone

Wissenschaftliche Forschungsanwendungen

®-4-Amino-4-phenylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in neurotransmission and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticonvulsant and anxiolytic agent.

Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-4-phenylbutanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of 4-phenyl-2-butenoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of ®-4-Amino-4-phenylbutanoic acid often employs large-scale asymmetric synthesis techniques. These methods utilize chiral ligands and catalysts to produce the compound in high yields and purity. The process involves multiple steps, including the preparation of intermediates, purification, and final crystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: ®-4-Amino-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Wirkmechanismus

The mechanism of action of ®-4-Amino-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of neurotransmitter receptors in the brain, leading to its potential effects on mood and cognition. The compound may also influence the synthesis and release of neurotransmitters, contributing to its therapeutic properties.

Vergleich Mit ähnlichen Verbindungen

®-4-Amino-4-phenylbutanoic acid can be compared with other similar compounds, such as:

4-Amino-3-phenylbutanoic acid: Differing by the position of the amino group.

4-Amino-4-(2-methylphenyl)butanoic acid: Differing by the substitution on the phenyl ring.

4-Amino-4-(4-chlorophenyl)butanoic acid: Differing by the presence of a chlorine atom on the phenyl ring.

Uniqueness: The unique structural features of ®-4-Amino-4-phenylbutanoic acid, including its specific stereochemistry and functional groups, contribute to its distinct chemical and biological properties. These differences make it a valuable compound for various research and industrial applications.

Biologische Aktivität

(R)-4-Amino-4-phenylbutanoic acid, commonly referred to as (R)-GABOB, is a chiral amino acid derivative with significant biological activity primarily related to its interactions with neurotransmitter systems. This compound is structurally characterized by an amino group and a phenyl group attached to a butanoic acid backbone, with the molecular formula C10H13NO2 .

The primary biological activity of (R)-4-amino-4-phenylbutanoic acid is attributed to its role as an inhibitor of gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, the main inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, (R)-GABOB increases GABA levels in the brain, potentially providing therapeutic benefits for various neurological disorders such as epilepsy, anxiety, and depression .

Molecular Targets

- Neurotransmitter Receptors : Modulates activity at GABA receptors.

- Enzymes : Inhibits GABA transaminase, enhancing GABAergic signaling.

Neuroprotective Properties

Research indicates that (R)-GABOB may enhance neuroprotection by elevating GABA levels, which can reduce neuronal excitability and promote synaptic stability. This effect is crucial in conditions characterized by excitotoxicity and neuroinflammation .

Potential Therapeutic Applications

- Anticonvulsant : Due to its mechanism of increasing GABA levels, it shows promise as an anticonvulsant agent.

- Anxiolytic : The modulation of GABAergic activity suggests potential use in treating anxiety disorders.

- Cognitive Enhancement : Preliminary studies suggest it may improve cognitive functions related to mood and anxiety .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to (R)-4-amino-4-phenylbutanoic acid:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-4-amino-4-phenylbutanoic acid | Enantiomer with different stereochemistry | Different pharmacological effects |

| 4-amino-3-phenylbutanoic acid | Structural isomer | Distinct chemical properties |

| 4-aminobutyric acid (GABA) | Lacks the phenyl group | Major inhibitory neurotransmitter |

Case Studies and Research Findings

-

Neuroprotective Effects in Animal Models :

A study demonstrated that administration of (R)-GABOB significantly elevated GABA levels in rodent models, leading to reduced seizure frequency and improved recovery after induced seizures . -

Cognitive Function Improvement :

Research involving cognitive tests showed that subjects treated with (R)-GABOB exhibited enhanced memory retention and reduced anxiety-like behaviors compared to control groups . -

Clinical Implications for Neurological Disorders :

Clinical trials are ongoing to evaluate the efficacy of (R)-GABOB in treating epilepsy and anxiety disorders. Initial findings suggest a favorable safety profile and potential for improved patient outcomes .

Eigenschaften

IUPAC Name |

(4R)-4-amino-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHLDIVWWGHNQB-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.